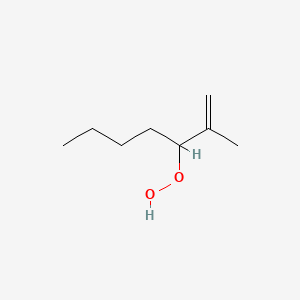
Hydroperoxide, 1-(1-methylethenyl)pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-(1-methylethenyl)pentyl is an organic compound with the molecular formula C8H16O2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1-methylethenyl)pentyl can be synthesized through the autoxidation of hydrocarbons. The process involves the reaction of oxygen (O2) with a hydrocarbon, typically under radical conditions. The reaction begins with the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of a hydroperoxide .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of high-performance liquid chromatography (HPLC) and electrochemical detection methods. These techniques provide excellent linearity calibration and limits of detection for the analysis of hydroperoxides .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-(1-methylethenyl)pentyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and other oxidized or reduced species, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-(1-methylethenyl)pentyl has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydroperoxide, 1-(1-methylethenyl)pentyl involves the chemical oxidation of cellular components. The hydroperoxy group can react with various molecular targets, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative damage. This process can affect proteins, lipids, and nucleic acids, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to hydroperoxide, 1-(1-methylethenyl)pentyl include:
Hydroperoxide, 1-methylpentyl: Another hydroperoxide with a similar structure but different alkyl chain length.
2-Hydroperoxy-n-hexane: A hydroperoxide with a different alkyl group attached to the hydroperoxy group.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methylethenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other hydroperoxides.
Propiedades
Número CAS |
142312-71-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-hydroperoxy-2-methylhept-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3 |
Clave InChI |
JYWGXKRWDHPQHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
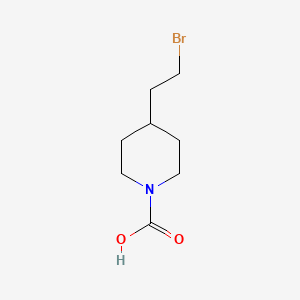
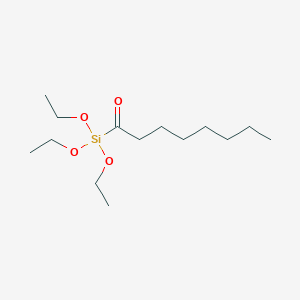
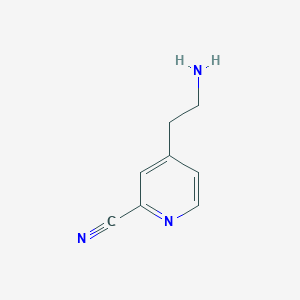
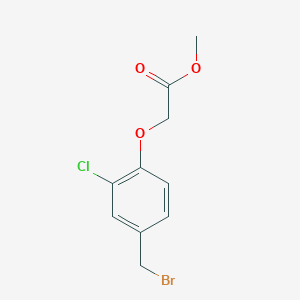
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
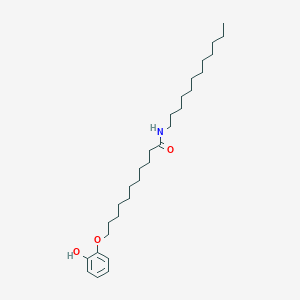
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)


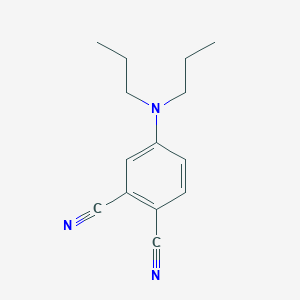
![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
